molecular formula C15H12ClN3O2 B2787861 2-Chloro-N-[6-(2-cyanophenoxy)-4-methylpyridin-3-yl]acetamide CAS No. 2411193-86-5

2-Chloro-N-[6-(2-cyanophenoxy)-4-methylpyridin-3-yl]acetamide

Cat. No.: B2787861
CAS No.: 2411193-86-5
M. Wt: 301.73
InChI Key: MCRXNGPNRDMTSU-UHFFFAOYSA-N
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Description

2-Chloro-N-[6-(2-cyanophenoxy)-4-methylpyridin-3-yl]acetamide is a chemical compound belonging to the amide family. It is known for its unique structure, which combines a chloro group, a cyanophenoxy moiety, and a pyridinyl ring, making it a subject of interest in various scientific disciplines.

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • Step 1: Synthesis of 2-chloropyridine-3-carboxylic acid: This involves chlorination of pyridine-3-carboxylic acid using thionyl chloride under reflux conditions.

    • Step 2: Synthesis of 6-(2-cyanophenoxy)-4-methylpyridin-3-amine: This intermediate is prepared by reacting 2-chloropyridine-3-carboxylic acid with 2-cyanophenol in the presence of a base like potassium carbonate.

    • Step 3: Formation of 2-Chloro-N-[6-(2-cyanophenoxy)-4-methylpyridin-3-yl]acetamide: Finally, the target compound is synthesized by reacting 6-(2-cyanophenoxy)-4-methylpyridin-3-amine with chloroacetyl chloride in an inert solvent such as dichloromethane.

  • Industrial Production Methods: The industrial production of this compound typically involves scalable versions of the aforementioned synthetic routes, optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: The compound can undergo oxidative reactions, particularly at the pyridine ring, under strong oxidizing conditions.

    • Reduction: The cyano group can be reduced to an amine under catalytic hydrogenation.

  • Common Reagents and Conditions

    • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    • Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    • Substitution: Sodium azide or other nucleophiles in polar aprotic solvents like DMF.

  • Major Products Formed

    • Oxidation: Hydroxylated derivatives of the pyridine ring.

    • Reduction: Amino derivatives from the reduction of the cyano group.

    • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, especially in the development of new pharmaceuticals.

  • Biology: It serves as a probe in biological assays to study enzyme interactions and binding affinities.

  • Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique reactivity and structure.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The chloro group and the cyano group play crucial roles in binding to these targets, affecting their activity. The pathways involved often include inhibition or activation of specific enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

  • Similar Compounds

    • 2-Chloro-N-[4-(2-cyanophenoxy)pyridin-3-yl]acetamide

    • N-[6-(2-Cyanophenoxy)-4-methylpyridin-3-yl]-2-fluoroacetamide

  • Uniqueness: The presence of both the cyano and chloro groups in 2-Chloro-N-[6-(2-cyanophenoxy)-4-methylpyridin-3-yl]acetamide imparts unique reactivity compared to its analogs. Its structural configuration allows for versatile interactions in chemical and biological contexts, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[6-(2-cyanophenoxy)-4-methylpyridin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-10-6-15(18-9-12(10)19-14(20)7-16)21-13-5-3-2-4-11(13)8-17/h2-6,9H,7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRXNGPNRDMTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1NC(=O)CCl)OC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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